An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-methyl-1,3-propanediol
An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-methyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-methyl-1,3-propanediol, also known as AMPD or Ammediol, is a versatile organic compound widely utilized in various scientific and industrial applications. Its unique structural features, combining a primary amine and two primary hydroxyl groups on a tertiary carbon, impart valuable properties, most notably its function as a biological buffer. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-2-methyl-1,3-propanediol, detailed experimental protocols for its use and analysis, and visualizations of relevant chemical processes to support researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2-Amino-2-methyl-1,3-propanediol is a white crystalline solid at room temperature.[1] It is highly soluble in water and soluble in other organic solvents.[1][2] The presence of both an amino group and two hydroxyl groups allows it to participate in a variety of chemical reactions and interactions.
Table 1: General and Physical Properties of 2-Amino-2-methyl-1,3-propanediol
| Property | Value | References |
| Chemical Formula | C₄H₁₁NO₂ | [3] |
| Molecular Weight | 105.14 g/mol | [3] |
| CAS Number | 115-69-5 | [3] |
| Appearance | White crystalline powder or solid | [1] |
| Melting Point | 100-110 °C | [4] |
| Boiling Point | 151 °C at 10 mmHg | [4] |
| Density | 1.0509 g/cm³ (estimate) | |
| Vapor Pressure | ~10 mmHg at 152 °C | [4] |
| pKa (at 25 °C) | 8.8 | [4] |
| pH (0.1 M aqueous solution) | 10.8 | [5] |
| Useful pH Buffering Range | 7.8 - 9.7 | [4][5] |
| Solubility in Water | 100 mg/mL | [4] |
Table 2: Spectroscopic Data for 2-Amino-2-methyl-1,3-propanediol
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 3.20, 3.22, 3.17, 3.23, 3.16, 0.86, 3.14 | [3] |
| ¹³C NMR (22.53 MHz, DMSO-d₆) | δ (ppm): 53.46, 67.04, 21.95 | [3] |
| Mass Spectrometry (GC-MS) | m/z peaks: 146.0, 130.0, 115.0, 131.0, 76.0 | [3] |
Experimental Protocols
Synthesis of 2-Amino-2-methyl-1,3-propanediol (Illustrative Protocol)
The synthesis of 2-Amino-2-methyl-1,3-propanediol is typically achieved through the reduction of its nitro precursor, 2-methyl-2-nitro-1,3-propanediol (B193712). Catalytic hydrogenation is a common and effective method for this transformation.
Objective: To synthesize 2-Amino-2-methyl-1,3-propanediol by the catalytic hydrogenation of 2-methyl-2-nitro-1,3-propanediol.
Materials:
-
2-methyl-2-nitro-1,3-propanediol
-
Raney Nickel (or Palladium on Carbon, 5%)
-
Ethanol (B145695) (or Methanol)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve 2-methyl-2-nitro-1,3-propanediol in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the starting material) to the solution.
-
Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-2-methyl-1,3-propanediol.
Purification of 2-Amino-2-methyl-1,3-propanediol by Recrystallization (Illustrative Protocol)
Objective: To purify crude 2-Amino-2-methyl-1,3-propanediol by recrystallization.
Materials:
-
Crude 2-Amino-2-methyl-1,3-propanediol
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Filtration apparatus (Buchner funnel)
-
Vacuum oven
Procedure:
-
Place the crude 2-Amino-2-methyl-1,3-propanediol in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the hot solvent to the crude product in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Analytical Methods (Illustrative Protocols)
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate) may be employed.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 200-210 nm) or a refractive index detector.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations in the mobile phase to generate a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatization: Due to its low volatility, derivatization is often required. A common method is silylation (e.g., with BSTFA or MSTFA) to convert the hydroxyl and amino groups to their trimethylsilyl (B98337) ethers.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Preparation of a 0.1 M 2-Amino-2-methyl-1,3-propanediol Buffer (pH 9.0)
Objective: To prepare a 0.1 M buffer solution of 2-Amino-2-methyl-1,3-propanediol at pH 9.0.
Materials:
-
2-Amino-2-methyl-1,3-propanediol (FW: 105.14 g/mol )
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 10.514 g of 2-Amino-2-methyl-1,3-propanediol.
-
Dissolve the solid in approximately 800 mL of deionized water in a 1 L beaker with stirring.
-
Calibrate the pH meter using standard buffers.
-
Place the calibrated pH electrode in the solution.
-
Slowly add 1 M HCl to the solution while stirring, monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 9.0.
-
Transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the volume reaches the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the buffer solution in a tightly sealed container at room temperature.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and applications of 2-Amino-2-methyl-1,3-propanediol.
Caption: Workflow for the synthesis, purification, and analysis of 2-Amino-2-methyl-1,3-propanediol.
Caption: Role of 2-Amino-2-methyl-1,3-propanediol buffer in an alkaline phosphatase assay.
Applications in Research and Drug Development
The primary application of 2-Amino-2-methyl-1,3-propanediol in research and drug development stems from its properties as a biological buffer. Its pKa of 8.8 makes it particularly useful for maintaining a stable pH in the slightly alkaline range, which is optimal for many enzymatic reactions.[4]
-
Enzyme Assays: It is frequently used as a buffer component in assays for enzymes that exhibit optimal activity at alkaline pH, such as alkaline phosphatase.
-
Electrophoresis: It has been used as a buffer component in polyacrylamide gel electrophoresis (PAGE) systems for the separation of proteins.[5]
-
Pharmaceutical Formulations: Due to its buffering capacity and low toxicity, it can be explored as an excipient in pharmaceutical formulations to maintain the pH and stability of active pharmaceutical ingredients.
-
Surfactant Synthesis: It serves as a precursor in the synthesis of various surfactants.
Safety and Handling
2-Amino-2-methyl-1,3-propanediol is classified as an irritant and may cause skin, eye, and respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. It is combustible and should be stored away from strong oxidizing agents.[1] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-2-methyl-1,3-propanediol is a valuable chemical with a well-defined set of properties that make it particularly suitable as a biological buffer in a variety of research and development applications. This guide has provided a comprehensive overview of its chemical and physical characteristics, illustrative experimental protocols, and visualizations of its use. By understanding these core aspects, researchers, scientists, and drug development professionals can effectively utilize this compound in their work.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chronolab.com [chronolab.com]
- 3. abcam.com [abcam.com]
- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionbiomed.in [precisionbiomed.in]
- 6. phenxtoolkit.org [phenxtoolkit.org]
